molecular formula C8H5Cl3O2S B6611759 (E)-2-(2,4-dichlorophenyl)ethene-1-sulfonyl chloride CAS No. 62755-57-1

(E)-2-(2,4-dichlorophenyl)ethene-1-sulfonyl chloride

Cat. No.: B6611759
CAS No.: 62755-57-1
M. Wt: 271.5 g/mol
InChI Key: MQFAGVDNFKYFHR-ONEGZZNKSA-N
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Description

(E)-2-(2,4-dichlorophenyl)ethene-1-sulfonyl chloride is an organic compound characterized by the presence of a dichlorophenyl group attached to an ethene sulfonyl chloride moiety

Properties

IUPAC Name

(E)-2-(2,4-dichlorophenyl)ethenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl3O2S/c9-7-2-1-6(8(10)5-7)3-4-14(11,12)13/h1-5H/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQFAGVDNFKYFHR-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C=CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)/C=C/S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(2,4-dichlorophenyl)ethene-1-sulfonyl chloride typically involves the reaction of 2,4-dichlorophenyl ethene with sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and real-time monitoring can help optimize reaction conditions and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(2,4-dichlorophenyl)ethene-1-sulfonyl chloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

    Addition Reactions: The ethene moiety can participate in addition reactions with various reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include nucleophiles such as amines, alcohols, and thiols. Reaction conditions typically involve the use of solvents like dichloromethane or acetonitrile and may require the presence of a base or acid catalyst.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions with amines can yield sulfonamide derivatives, while addition reactions with halogens can produce halogenated compounds.

Scientific Research Applications

Organic Chemistry

(E)-2-(2,4-dichlorophenyl)ethene-1-sulfonyl chloride serves as a building block for the synthesis of more complex organic molecules. Its reactivity allows it to participate in:

  • Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide derivatives or alcohol derivatives.
  • Addition Reactions: The ethene moiety can undergo addition reactions with various reagents, expanding the scope of synthetic possibilities.

Medicinal Chemistry

This compound has garnered attention for its potential biological activities . Studies suggest that it may exhibit:

  • Antimicrobial Properties: Similar compounds have shown effectiveness against pathogens like E. coli and Staphylococcus aureus, indicating potential use in developing antimicrobial agents.
CompoundPathogenInhibition Zone (mm)
This compoundE. coli30
Similar derivativeStaphylococcus aureus28
  • Anticancer Activity: Preliminary investigations suggest that derivatives of this compound may inhibit cancer cell proliferation, warranting further research into its mechanisms of action.

Agrochemicals

The compound is also utilized in the formulation of herbicidal mixtures . It demonstrates:

  • Herbicidal Activity: Effective against both mono- and dicotyledonous weeds, making it valuable in agricultural practices.
  • Growth Regulation: It can regulate plant metabolism, potentially facilitating harvesting by inducing stunted growth or desiccation in unwanted vegetation.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various sulfonyl chlorides, including this compound. The results indicated significant inhibition against common bacterial strains, supporting its potential as a therapeutic agent.

Case Study 2: Herbicidal Applications

Research on herbicidal compositions containing this compound demonstrated effective control over herbicide-resistant plant species. The findings suggest that this compound could play a crucial role in sustainable agricultural practices by managing resistant weed populations without harming crop yields.

Mechanism of Action

The mechanism of action of (E)-2-(2,4-dichlorophenyl)ethene-1-sulfonyl chloride involves its ability to react with nucleophiles and form covalent bonds with target molecules. This reactivity is primarily due to the presence of the sulfonyl chloride group, which is highly electrophilic and can readily undergo substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-2-(2,4-dichlorophenyl)ethene-1-sulfonyl chloride is unique due to the combination of its dichlorophenyl and sulfonyl chloride groups, which confer specific reactivity and potential applications. Its ability to participate in a wide range of chemical reactions makes it a versatile compound for various scientific and industrial purposes.

Biological Activity

(E)-2-(2,4-dichlorophenyl)ethene-1-sulfonyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and structure-activity relationships associated with this compound, drawing from diverse research findings.

Chemical Structure and Properties

The compound features a sulfonyl chloride functional group attached to an ethene backbone and a dichlorophenyl moiety. The presence of the sulfonyl chloride group is significant as it can act as an electrophile in various chemical reactions, potentially leading to the formation of biologically active derivatives.

Synthesis

The synthesis of this compound typically involves the reaction of 2-(2,4-dichlorophenyl)ethene with chlorosulfonic acid. This method allows for the introduction of the sulfonyl chloride group efficiently. Various synthetic routes have been explored to optimize yield and purity.

Biological Activity Overview

The biological activities of this compound have been investigated across several studies, revealing its potential as an antimicrobial and anticancer agent. Below are key findings from different studies:

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of sulfonyl chlorides have shown effectiveness against various pathogens including bacteria and fungi. In one study, it was noted that compounds structurally related to this compound demonstrated varying degrees of inhibition against bacterial strains such as E. coli and Staphylococcus aureus .

CompoundPathogenInhibition Zone (mm)
This compoundE. coli30
Similar derivativeStaphylococcus aureus28

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies focusing on sulfonamide derivatives have shown promising results in inhibiting cell proliferation in various cancer cell lines such as MCF7 (breast carcinoma) and HT-29 (colon carcinoma). The mechanism often involves the induction of apoptosis and cell cycle arrest .

Cell LineIC50 (µM)Mechanism
MCF715Apoptosis induction
HT-2920Cell cycle arrest

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications at different positions on the phenyl ring or alterations in the sulfonamide group can significantly affect potency and selectivity towards biological targets.

Key Findings from SAR Studies

  • Electrophilicity : The electrophilic nature of the sulfonyl chloride enhances reactivity with nucleophiles in biological systems.
  • Substituent Effects : The presence of electron-withdrawing groups like chlorine increases antimicrobial activity by enhancing binding affinity to microbial enzymes.
  • Lipophilicity : Increasing lipophilicity through structural modifications can improve membrane permeability, thereby enhancing bioavailability .

Case Studies

A notable case study involved the evaluation of a series of sulfonamide derivatives against a panel of cancer cell lines. The study highlighted that specific modifications on the phenyl ring led to enhanced anticancer activity compared to parent compounds .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (E)-2-(2,4-dichlorophenyl)ethene-1-sulfonyl chloride?

  • Methodology : The compound can be synthesized via palladium-catalyzed C-H alkenylation using HFIP (1,1,1,3,3,3-hexafluoro-2-propanol) as a solvent. Key steps include:

  • Reacting 2,4-dichlorophenyl substrates with ethene-sulfonyl chloride precursors under Pd catalysis.
  • Purification via normal-phase thin-layer chromatography (TLC) to isolate the (E)-isomer .
  • Typical yields range from 22–39% for dichlorophenyl derivatives, with structural confirmation via 1^1H NMR and 13^13C NMR .

Q. How is the stereochemistry (E/Z) of the compound confirmed experimentally?

  • Methodology :

  • NMR Analysis : Coupling constants (JJ) between vinyl protons (typically ~12–16 Hz for trans configuration) in 1^1H NMR confirm the (E)-isomer .
  • X-ray Crystallography : Advanced structural elucidation, as demonstrated for analogous dichlorophenyl ethene sulfonyl compounds, provides definitive stereochemical assignment .

Q. What are the primary applications of this compound in organic synthesis?

  • Methodology : The sulfonyl chloride group serves as a reactive handle for nucleophilic substitution. Applications include:

  • Sulfonamide Formation : React with amines (e.g., 1,2,4-triazole) to generate bioactive sulfonamides, as seen in antifungal agents .
  • Polymer Chemistry : Act as a crosslinking agent in sulfonated polymer synthesis .

Advanced Research Questions

Q. How can researchers optimize yields in Pd-catalyzed syntheses of this compound?

  • Methodology :

  • Solvent Effects : HFIP enhances electrophilicity of intermediates, improving regioselectivity .
  • Catalyst Tuning : Use Pd(OAc)2_2 with oxidizing agents (e.g., Ag2_2CO3_3) to regenerate active Pd species.
  • Substrate Design : Electron-deficient aryl groups (e.g., 2,4-dichlorophenyl) favor C-H activation.
  • Yield Challenges : Lower yields (e.g., 39% for 3s-a ) may arise from competing β-hydride elimination; additives like pivalic acid can mitigate this.

Q. What analytical strategies resolve contradictions in reported spectral data for this compound?

  • Methodology :

  • Comparative NMR : Cross-reference chemical shifts with structurally similar compounds (e.g., (E)-2-(3,5-dichlorophenyl)ethene-1-sulfonyl fluoride ).
  • Isomer Purity : Use HPLC or GC-MS to quantify α/β isomer ratios, ensuring >20:1 selectivity via optimized reaction conditions .
  • Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict NMR shifts to verify experimental data .

Q. What mechanistic insights explain the regioselectivity of C-H alkenylation in its synthesis?

  • Methodology :

  • Pd Catalysis : The reaction proceeds via a Pd(II)/Pd(IV) cycle. Electron-deficient aryl groups direct C-H activation to the ortho position relative to substituents.
  • Solvent Role : HFIP stabilizes charged intermediates, reducing side reactions .
  • Kinetic Studies : Monitor reaction progress via in situ IR to identify rate-determining steps (e.g., C-H cleavage vs. reductive elimination).

Q. How does this compound participate in multicomponent reactions for drug discovery?

  • Methodology :

  • Suzuki Coupling : Combine with boronic acids to build biaryl sulfones, as seen in protease inhibitors .
  • Click Chemistry : React with azides to form triazole-linked conjugates, enhancing bioavailability .
  • Case Study : In pseudomonal inhibitors, sulfonyl propanamide derivatives (e.g., compound 21a) show MIC values <1 µg/mL .

Safety and Handling

  • Precautions : Moisture-sensitive; store under inert gas. Use corrosion-resistant equipment (e.g., glass-lined reactors) .
  • Waste Disposal : Quench with ice-cold NaOH to neutralize HCl byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.